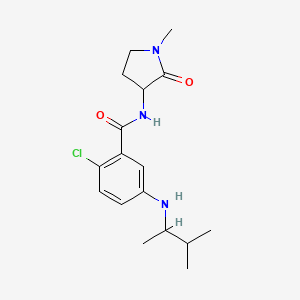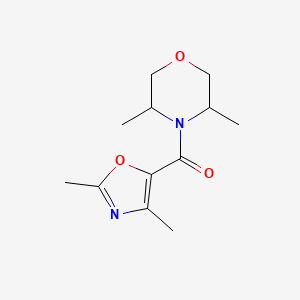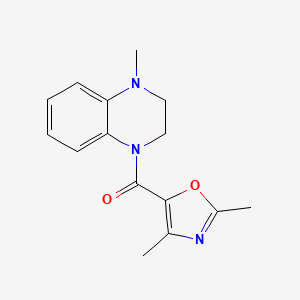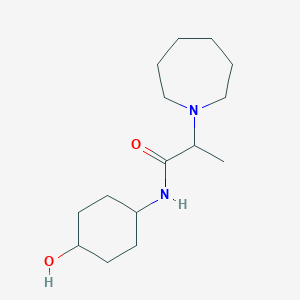![molecular formula C11H13ClN2O B7585649 N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide](/img/structure/B7585649.png)
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Wirkmechanismus
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide selectively binds to the A1 adenosine receptor and activates it. Activation of the A1 adenosine receptor results in the inhibition of adenylate cyclase, which leads to a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization of the cell membrane leads to the inhibition of calcium influx and the subsequent inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The activation of the A1 adenosine receptor by N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has several biochemical and physiological effects. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury, decreasing infarct size, and improving left ventricular function. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has also been shown to have neuroprotective effects by reducing neuronal damage in models of ischemia, hypoxia, and traumatic brain injury. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor without affecting other receptors. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide is also relatively stable and can be easily synthesized in large quantities. However, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use for long-term studies. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
Zukünftige Richtungen
There are several future directions for the use of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide in scientific research. One direction is the development of novel N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide analogs with improved pharmacological properties, such as increased stability and solubility. Another direction is the use of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide could be used to study the role of the A1 adenosine receptor in the pathophysiology of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer.
Synthesemethoden
The synthesis of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide involves the reaction of 2-amino-5-chlorobenzonitrile with cyclopropylamine in the presence of acetic acid. This reaction results in the formation of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide, which can be purified through recrystallization. The synthesis of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide is a relatively simple process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been extensively used in scientific research as a tool to study the A1 adenosine receptor. The A1 adenosine receptor is widely expressed in various tissues and plays a crucial role in regulating cardiovascular, respiratory, and nervous system functions. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been used to study the pharmacology, biochemistry, and physiology of the A1 adenosine receptor in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(15)13-11-6-8(12)2-5-10(11)14-9-3-4-9/h2,5-6,9,14H,3-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKHUWTVFSHTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)



![4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-thiazinane 1-oxide](/img/structure/B7585619.png)






![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)
![1-(2-Chloro-3-methylphenyl)-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7585665.png)